Cas no 389867-61-2 (1,1'-Binaphthalene,6,6'-dibromo-2,2'-bis(methoxymethoxy)-)
389867-61-2 structure
Product Name:1,1'-Binaphthalene,6,6'-dibromo-2,2'-bis(methoxymethoxy)-
CAS No:389867-61-2
MF:C24H20Br2O4
MW:532.221205711365
CID:299125
PubChem ID:10839989
Update Time:2025-04-19
1,1'-Binaphthalene,6,6'-dibromo-2,2'-bis(methoxymethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Binaphthalene,6,6'-dibromo-2,2'-bis(methoxymethoxy)-
- (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
- (R)-(+)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
- (S)-(-)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, 97%
- D4882
- J-011474
- MFCD03788936
- 6,6'-DIBROMO-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
- 6,6'-DIBROMO-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHYL
- CS-0086007
- (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
- (R)-(+)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
- SCHEMBL1305573
- (R)-(+)-6,6'-dibromo-2,2'-di(methoxymethyl)oxy-1,1'-binaphthyl
- E72678
- 6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
- (S)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
- J-013887
- D90346
- (S)-(-)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
- BS-52952
- PK04_181215
- (S)-(-)-6,6'-DIBROMO-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
- FT-0703168
- D4883
- AKOS016000618
- CS-0035243
- FT-0666482
- 211560-97-3
- 389867-61-2
- 179866-74-1
- 1,1'-Binaphthalene, 6,6'-dibromo-2,2'-bis(methoxymethoxy)-, (1R)-
- AKOS015913110
-
- Inchi: 1S/C24H20Br2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3
- InChI Key: UPLLZDVWXACTEG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=CC(=C2C1=C(C=CC2C=C(C=CC1=2)Br)OCOC)OCOC
Computed Properties
- Exact Mass: 531.97078g/mol
- Monoisotopic Mass: 529.97283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- Melting Point: 129-133 °C(lit.)
1,1'-Binaphthalene,6,6'-dibromo-2,2'-bis(methoxymethoxy)- Security Information
- WGK Germany:3
- Hazard Category Code: 41
- Safety Instruction: 25-26-36/39-39
-
Hazardous Material Identification:
1,1'-Binaphthalene,6,6'-dibromo-2,2'-bis(methoxymethoxy)- Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
389867-61-2 (1,1'-Binaphthalene,6,6'-dibromo-2,2'-bis(methoxymethoxy)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk